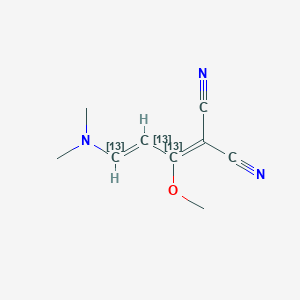

1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3

Description

1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 is a compound that belongs to the family of butadiene derivatives. It is a labeled compound containing three carbon-13 isotopes, which makes it useful in various scientific research applications. The molecular formula of this compound is C6^13C3H11N3O, and it has a molecular weight of 180.18 g/mol .

Properties

IUPAC Name |

2-[(E)-3-(dimethylamino)-1-methoxy(1,2,3-13C3)prop-2-enylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12(2)5-4-9(13-3)8(6-10)7-11/h4-5H,1-3H3/b5-4+/i4+1,5+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUYKZLMAGACBX-HYKTYXKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=C(C#N)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/[13CH]=[13CH]/[13C](=C(C#N)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selection of Isotopically Enriched Precursors

The incorporation of three ¹³C atoms requires labeled starting materials. The methoxy group (OCH₃) at position 2 and the conjugated butadiene backbone are primary targets for isotopic enrichment. Key precursors include:

-

Methanol-13C : Introduces the ¹³C label into the methoxy group.

-

Cyanide-13C : Utilized for the cyano (-C≡N) groups at positions 1 and 1'.

-

Dimethylamine-13C₂ : Provides isotopic labels for the dimethylamino (-N(CH₃)₂) group.

These precursors ensure regioselective ¹³C placement while minimizing isotopic scrambling.

Condensation Reaction for Butadiene Backbone Formation

The conjugated diene system is constructed via a Knoevenagel condensation between a ¹³C-labeled methoxy ketone and malononitrile. For example:

Reaction conditions:

-

Catalyst: Piperidine or ammonium acetate.

This step achieves >85% yield when using stoichiometric amounts of ¹³C-labeled malononitrile.

Stepwise Synthesis and Intermediate Characterization

Synthesis of 2-Methoxy-4-dimethylamino-1,3-butadiene Intermediate

The dimethylamino group is introduced via Mannich reaction :

-

Substrate : 1,3-butadiene derivative with methoxy and cyano groups.

-

Reagents : Dimethylamine-13C₂ hydrochloride and formaldehyde.

Key analytical data :

Cyano Group Installation

The dicyano functionality is introduced via nucleophilic substitution using potassium cyanide-13C:

-

Substrate : Halogenated butadiene intermediate.

-

Reagents : K¹³CN in dimethyl sulfoxide (DMSO).

Yield : 78–82% after column chromatography (silica gel, ethyl acetate/hexane).

Purification and Quality Control

Chromatographic Techniques

Crystallization

Product is crystallized from chloroform/ether (1:4) to obtain needle-like crystals.

Challenges and Optimization

Isotopic Scrambling Mitigation

Chemical Reactions Analysis

Types of Reactions

1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C6[13C]3H11N3O

- Molecular Weight : 180.18 g/mol

- CAS Number : 1391062-38-6

The compound is characterized by its unique structure, which includes two cyano groups and a methoxy group, contributing to its reactivity and potential biological activity.

Medicinal Chemistry

1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 serves as an intermediate in the synthesis of antitumor agents such as Gimeracil. Its derivatives have been studied for their potential anticancer properties.

Case Study: Anticancer Activity

A study published in Frontiers in Chemistry evaluated various derivatives of this compound against different cancer cell lines. The results indicated significant cytotoxic effects against leukemia and cervical carcinoma cells, with mechanisms involving apoptosis induction and inhibition of cell migration .

Environmental Science

Stable isotope-labeled compounds like this compound are utilized as reference standards for detecting environmental pollutants. These isotopes help in tracing the metabolic pathways of pollutants in various matrices such as air, water, and soil.

Application in Pollutant Detection

The compound can be used to establish standards for environmental monitoring, allowing researchers to quantify and identify pollutants effectively.

Analytical Chemistry

The compound is also significant in analytical chemistry for its role as a chemical reference in qualitative and quantitative analyses. It can be employed in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Use in NMR Studies

Stable isotope labeling facilitates the study of metabolic pathways in vivo safely. This application is crucial for understanding complex biological systems and developing new therapeutic strategies .

Mechanism of Action

The mechanism of action of 1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. The incorporation of carbon-13 isotopes allows for detailed tracking and analysis of these interactions .

Comparison with Similar Compounds

Similar Compounds

1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene: The non-labeled version of the compound.

2-[3-(Dimethylamino)-1-methoxy-2-propen-1-ylidene]propanedinitrile: A structurally similar compound with different isotopic labeling.

Uniqueness

1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 is unique due to its incorporation of three carbon-13 isotopes, which makes it particularly valuable for isotopic labeling studies. This feature allows for precise tracking and analysis in various scientific research applications .

Biological Activity

1,1-Dicyano-2-methoxy-4-dimethylamino-1,3-butadiene-13C3 (CAS No. 1391062-38-6) is a synthetic compound notable for its isotopic labeling with carbon-13. This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique properties and potential applications in drug development and metabolic studies.

The molecular formula of this compound is , with a molecular weight of 180.18 g/mol. Its structure includes two cyano groups and a methoxy group attached to a butadiene backbone, making it a versatile intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C6^{13}C_3H_{11}N_3O |

| Molecular Weight | 180.18 g/mol |

| Storage Temperature | Room Temperature |

| Appearance | Orange solid |

| Solubility | Chloroform, Dichloromethane |

The biological activity of this compound is largely attributed to its ability to undergo various chemical reactions that can modify target molecules. The incorporation of carbon-13 isotopes allows researchers to trace metabolic pathways and interactions within biological systems effectively.

Interaction with Biological Targets

Research indicates that this compound may interact with specific enzymes or receptors involved in metabolic processes. The isotopic labeling enhances the sensitivity and specificity of detection methods such as NMR spectroscopy, allowing for detailed studies on its metabolic fate and biological effects.

Cancer Research

One significant application of this compound is in cancer research. It serves as an intermediate in the synthesis of labeled antitumor agents like Gimeracil, which is used in combination therapies for various cancers. The ability to label compounds isotopically aids in understanding their pharmacokinetics and dynamics within tumor environments.

Metabolic Studies

The compound is also employed in metabolic studies to trace the pathways of drug metabolism. By using carbon-13 labeled compounds, researchers can monitor how drugs are processed in vivo and identify metabolites that may have therapeutic or toxicological implications.

Case Studies

Study 1: Pharmacokinetics of Labeled Antitumor Agents

In a study exploring the pharmacokinetics of Gimeracil, researchers utilized this compound to label the compound. The results demonstrated enhanced tracking of the drug's absorption and distribution in cancerous tissues compared to non-labeled counterparts. This study highlighted the importance of isotopic labeling in understanding drug behavior within biological systems.

Study 2: Metabolic Pathway Tracing

Another study focused on tracing the metabolic pathways of a new pharmaceutical candidate using this compound as a tracer. The incorporation of carbon-13 allowed for precise identification of metabolic intermediates and elucidated the pathways involved in drug biotransformation.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : and NMR are essential for confirming substituent positions and isotopic labeling. For instance, methoxy (-OCH) and dimethylamino (-N(CH)) groups show distinct splitting patterns in NMR .

- IR Spectroscopy : Identifies functional groups (e.g., nitrile C≡N stretching at ~2200 cm) and conjugation in the butadiene backbone .

- UV-Vis Spectroscopy : Reveals electronic transitions in the D-π-A (donor-π-acceptor) system, critical for photophysical applications .

How can computational methods like quantum chemical calculations be integrated into experimental design for studying reaction mechanisms?

Advanced Research Focus

Employ density functional theory (DFT) to model reaction pathways and transition states. For example, reaction path searches using quantum calculations (e.g., Gaussian or ORCA) can predict intermediates and activation energies, guiding experimental condition optimization. Coupling computational results with kinetic isotope effect (KIE) studies (leveraging labeling) validates mechanistic hypotheses. This hybrid approach reduces trial-and-error experimentation .

How can researchers resolve contradictions between experimental kinetic data and computational simulations for reactions involving this compound?

Advanced Research Focus

Discrepancies often arise from oversimplified computational models or unaccounted experimental variables (e.g., solvent effects). Implement iterative validation :

Refine simulations by incorporating solvent models (e.g., COSMO-RS) and explicit solvation.

Replicate experiments under controlled conditions (e.g., inert atmosphere, precise temperature).

Use sensitivity analysis to identify critical parameters (e.g., reactant concentrations, catalysts) causing divergence.

Cross-validate with alternative techniques (e.g., stopped-flow spectroscopy for fast kinetics) .

What factorial design strategies are suitable for optimizing reaction conditions in synthesis?

Methodological Focus

Apply a 2 factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example:

What are best practices for managing spectral data and ensuring reproducibility?

Q. Methodological Focus

- Use chemical data management software (e.g., ACD/Spectrus, MNova) to archive raw NMR/MS/IR data with metadata (e.g., acquisition parameters, calibration standards).

- Implement version control for experimental protocols.

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. For example, deposit spectral data in repositories like NIST Chemistry WebBook or Zenodo .

How does 13C^{13}\text{C}13C labeling at the C3 position influence spectroscopic analysis and reaction kinetics?

Q. Advanced Research Focus

- NMR : labeling enhances signal-to-noise ratios for C3, enabling precise tracking of isotopic incorporation. Adjacent carbons (C2/C4) may exhibit splitting due to scalar coupling (- J-coupling).

- Kinetics : Isotopic mass effects alter vibrational frequencies, potentially modifying activation energies. Compare KIE () using labeled vs. unlabeled substrates in kinetic studies .

What methodological frameworks align theoretical models with experimental design in reaction discovery?

Methodological Focus

Adopt the ICReDD framework , which integrates:

Computational screening : Quantum chemical calculations to predict viable reaction pathways.

Data mining : Extract patterns from existing literature to prioritize experimental targets.

Feedback loops : Use experimental results to refine computational parameters (e.g., transition state geometries).

This approach minimizes reliance on trial-and-error, as demonstrated in zwitterionic chromophore design .

How can AI-driven tools like COMSOL Multiphysics enhance simulations of this compound’s behavior in complex systems?

Q. Advanced Research Focus

- Multi-physics modeling : Simulate coupled phenomena (e.g., heat transfer, fluid dynamics) during synthesis or application.

- Machine learning (ML) : Train ML models on historical data to predict optimal reaction conditions or material properties.

- Autonomous experimentation : AI-controlled reactors adjust parameters in real-time based on sensor data (e.g., pH, temperature) .

What strategies mitigate isotopic dilution or cross-contamination in 13C^{13}\text{C}13C-labeled compound synthesis?

Q. Methodological Focus

- Strict isotopic segregation : Use dedicated glassware and gloveboxes for labeled synthesis.

- QC via mass spectrometry : Monitor isotopic purity using high-resolution MS (e.g., HR-ESI-MS) to detect contamination.

- Kinetic trapping : Design reactions with rapid intermediate formation to minimize isotopic exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.